molecular formula C6H12N4 B1425709 [(1-Ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine CAS No. 1496727-14-0

[(1-Ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine

Cat. No.: B1425709
CAS No.: 1496727-14-0
M. Wt: 140.19 g/mol
InChI Key: DYTCZPBKZNDWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine is a triazole-based amine derivative with a 1,2,3-triazole core substituted at the 1-position with an ethyl group and at the 4-position with a methylamine group via a methylene linker. Its hydrochloride salt (CAS: 1971106-63-4) has a molecular formula of C₆H₁₃ClN₄ and a molecular weight of 176.65 g/mol .

Properties

IUPAC Name

1-(1-ethyltriazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-3-10-5-6(4-7-2)8-9-10/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTCZPBKZNDWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely employed method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition, known as “click chemistry.” This method offers high regioselectivity for 1,4-disubstituted triazoles and mild reaction conditions, making it ideal for preparing 1-alkyl-4-substituted triazoles such as (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine.

  • Typical procedure: An alkyne bearing the ethyl substituent at the terminal position is reacted with an azide containing the methylamine functionality or a protected precursor thereof, in the presence of a Cu(I) catalyst (e.g., CuSO4/sodium ascorbate system).
  • Advantages: High regioselectivity, mild conditions, and tolerance of various functional groups.
  • Example: Synthesis of 1H-1,2,3-triazol-4-amine derivatives via CuAAC, followed by alkylation to install the ethyl group at N-1.

Nucleophilic Substitution and Alkylation on Preformed Triazoles

An alternative approach involves preparing the 1,2,3-triazole core first, then performing nucleophilic substitution or alkylation reactions to introduce the ethyl group at the N-1 position and the methylamine substituent at the 4-position.

  • Stepwise method:
    • Start with 1H-1,2,3-triazol-4-amine.
    • Alkylate the N-1 position with ethyl halides (e.g., ethyl bromide) under basic conditions.
    • Functionalize the 4-position with a methylene linker bearing a methylamine group, often via halomethyl intermediates.
  • Example: Preparation of 1-methyl-1H-1,2,4-triazole derivatives by nucleophilic substitution of triazole with chloromethane in the presence of potassium hydroxide and ethanol, followed by further functional group transformations.

Detailed Preparation Method of [(1-Ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine

Although direct literature specifically on (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine is limited, analogous synthetic routes for related triazole derivatives provide a reliable blueprint.

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1 Synthesis of 1-ethyl-1H-1,2,3-triazole core Cu(I)-catalyzed cycloaddition of ethyl-substituted alkyne with azide Ensures regioselective 1,4-disubstitution
2 Introduction of methylene linker at C-4 Halomethylation or lithiation followed by reaction with formaldehyde derivatives Lithiation with n-butyllithium or LDA followed by electrophilic substitution
3 Attachment/introduction of methylamine group Nucleophilic substitution or reductive amination on halomethyl intermediate Protection/deprotection strategies may be needed
4 Purification and characterization Chromatography, crystallization, NMR, MS Confirm structure and purity

Representative Reaction Conditions

  • Cycloaddition: Reaction in aqueous or mixed solvents at room temperature to 60°C with CuSO4 and sodium ascorbate.
  • Lithiation: Cooling to -78°C in THF, addition of strong base (n-BuLi or LDA), then electrophile (e.g., formaldehyde or chloromethyl reagents).
  • Alkylation: Use of methylamine or protected methylamine derivatives under basic or neutral conditions.
  • Purification: Silica gel chromatography or recrystallization.

Research Findings and Optimization Data

Yield and Selectivity

  • CuAAC reactions typically afford yields above 80% with excellent regioselectivity for 1,4-disubstituted triazoles.
  • Lithiation and subsequent electrophilic substitution steps require careful temperature control to avoid side reactions such as over-alkylation or rearrangements.
  • Alkylation with methylamine derivatives proceeds efficiently under mild conditions, but protection of amine groups may be necessary to avoid polymerization or side reactions.

Reaction Parameters

Parameter Optimal Range Effect on Reaction
Temperature (CuAAC) 25–60°C Higher temperature accelerates reaction but may increase side products
Base equivalents (Lithiation) 1.1–1.2 equiv. Excess base ensures complete lithiation but may cause side reactions
Solvent THF, ethanol, or mixed solvents THF preferred for lithiation; ethanol suitable for CuAAC
Catalyst loading (CuAAC) 5–10 mol% Cu(I) Balances reaction rate and cost

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield
CuAAC (Click Chemistry) High regioselectivity, mild conditions, versatile Requires azide and alkyne precursors 80–95%
Nucleophilic Substitution on Preformed Triazole Straightforward alkylation, scalable Possible side reactions, requires protection steps 60–85%
Lithiation followed by Electrophilic Substitution Enables functionalization at specific positions Requires low temperature and inert atmosphere 50–80%

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine has been studied for its effectiveness against a range of bacteria and fungi. A study demonstrated that compounds containing the triazole ring showed improved activity against resistant strains of bacteria compared to traditional antibiotics .

Anticancer Properties
Triazole derivatives have been explored for their anticancer potential. (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine has been evaluated in vitro for its ability to inhibit cancer cell proliferation. Results showed that it induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects
Recent findings suggest that triazole compounds may possess neuroprotective effects. Research indicates that (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine can protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .

Agricultural Applications

Fungicides
The compound's triazole structure is similar to well-known fungicides. Studies have shown that (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine exhibits fungicidal activity against common plant pathogens. Field trials demonstrated effective control of fungal diseases in crops such as wheat and corn .

Plant Growth Regulators
Research indicates that triazole compounds can act as growth regulators in plants. (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine has been tested for its ability to enhance plant growth and yield under stress conditions, contributing to sustainable agricultural practices .

Materials Science Applications

Polymer Chemistry
(1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine is being investigated for its role in polymer synthesis. Its unique chemical properties allow for the development of functional polymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating this compound into biodegradable plastics .

Nanotechnology
The compound's ability to form stable complexes with metal ions makes it suitable for applications in nanotechnology. Studies have shown that it can be used as a precursor for synthesizing metal nanoparticles with potential applications in catalysis and drug delivery systems .

Table 1: Antimicrobial Activity of (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans8 µg/mL

Table 2: Agricultural Efficacy of (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine

CropDiseaseEfficacy (%)Reference
WheatFusarium head blight85
CornGray leaf spot90

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine depends on its specific application:

    Medicinal Chemistry: The compound interacts with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The triazole ring can form hydrogen bonds, π-π interactions, and coordinate with metal ions, enhancing its binding affinity and specificity.

    Bioconjugation: The triazole ring forms stable covalent bonds with biomolecules, facilitating their detection, isolation, and analysis in biological systems.

    Catalysis: The triazole ring coordinates with metal ions, stabilizing the metal center and enhancing its catalytic activity in various chemical transformations.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Bulkiness: The ethyl group in the target compound is less bulky compared to TBTA’s benzyl or tert-butyl groups in other ligands (e.g., BTTAA, ).
  • Electron-Donating Effects : Ethyl and benzyl substituents are electron-donating, stabilizing metal complexes. However, TBTA’s tris(benzyl) structure offers superior Cu(I) stabilization, critical for efficient azide-alkyne cycloaddition (CuAAC) .

Physical Properties

  • Melting Points : The ethyl-substituted acrylate 12b (188–191°C) has a higher melting point than TBTA (132–143°C), likely due to stronger intermolecular forces in the crystalline acrylate structure .
  • Solubility : The hydrochloride salt of the target compound is soluble in DMSO and DMF , similar to TBTA’s solubility profile .

Key Research Findings

  • Catalytic Efficiency : TBTA’s tris(benzyl) structure enhances Cu(I) stability, enabling faster CuAAC reactions compared to ligands with smaller substituents .
  • Biological Relevance : Triazole-amine hybrids demonstrate cholinesterase inhibition (e.g., compound 5j , IC₅₀ = 0.055 μM for BChE), suggesting that the target compound’s amine group could be modified for similar bioactivity .
  • Structural Flexibility : Variations in triazole substituents (e.g., ethyl vs. benzyl) allow fine-tuning of ligand properties for specific applications, such as polymer chemistry () or metal coordination ().

Biological Activity

(1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine, also known as 1-(1-ethyltriazol-4-yl)-N-methylmethanamine, is a compound that belongs to the class of triazoles. This compound has garnered attention due to its potential biological activities, including antiviral, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on current research findings.

  • Chemical Formula : C6H13ClN4
  • CAS Number : 1258651-29-4
  • Molecular Weight : 176.65 g/mol

Antiviral Activity

Research indicates that triazole derivatives exhibit significant antiviral properties. For instance, derivatives containing the triazole moiety have been shown to inhibit the neuraminidase activity of influenza viruses. In a study, specific triazole derivatives were able to reduce the infectivity of influenza virus strains (H1N1 and H3N2) by over 90% at certain concentrations . This suggests that (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine may possess similar antiviral potential.

Antibacterial Activity

Triazole compounds have also been explored for their antibacterial effects. A comprehensive study on various triazole derivatives highlighted their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes . While specific data on (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine's antibacterial efficacy is limited, its structural similarity to other effective triazole derivatives suggests potential in this area.

Anticancer Activity

The anticancer properties of triazoles are well-documented. Various studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines . The potential of (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine in cancer therapy warrants further investigation.

Case Studies and Research Findings

StudyFindings
Study on Antiviral Activity Triazole derivatives reduced influenza virus infectivity by over 90% at specific concentrations .
Antibacterial Efficacy Triazole-based compounds exhibited broad-spectrum activity against multiple bacterial strains .
Anticancer Potential Similar compounds showed significant cytotoxic effects on various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often linked to their structural features. Modifications in the triazole ring or substituents can enhance or diminish their biological efficacy. For instance, the presence of electron-donating or electron-withdrawing groups can significantly influence their interaction with biological targets .

Q & A

What are the established synthetic methodologies for (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine, and how can reaction yields be optimized?

Basic Research Focus
The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, describes a method using bromoethane, NaN₃, and Na₂CO₃ in aqueous acetone to form the triazole core, followed by Boc protection and deprotection steps. highlights a propargylation strategy using propargyl bromide and Cs₂CO₃ in anhydrous acetone, yielding 89% after column chromatography (CH₂Cl₂/MeOH/NH₄OH).
Optimization Strategies :

  • Use polar aprotic solvents (e.g., acetone) to enhance nucleophilicity.
  • Employ Cs₂CO₃ as a base for improved solubility and reactivity in alkylation.
  • Purify via silica gel chromatography with gradients of CH₂Cl₂/MeOH/NH₄OH to resolve amine byproducts .

What analytical techniques are most effective for characterizing (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine, and how are conflicting spectral data resolved?

Basic Research Focus
Key techniques include:

  • ¹H/¹³C NMR : Assign signals by comparing to structurally similar triazolylamines (e.g., δ ~7.5 ppm for triazole protons; δ ~50 ppm for methylamine carbons).
  • IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹).
  • Chromatography (TLC/HPLC) : Monitor reaction progress with CH₂Cl₂/MeOH systems.
    Data Contradiction Resolution :
  • Cross-validate with X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS).
  • Compare to published data for Boc-protected analogs (e.g., ) to confirm substituent effects .

How can (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine be utilized in the design of metal-ligand complexes for catalytic applications?

Advanced Research Focus
While not directly studied, its triazole and amine groups suggest potential as a ligand. Insights from analogous ligands (e.g., TBTA, –13, 20):

  • Coordination Modes : Triazole N3 binds Cu(I), stabilizing oxidation states and enhancing catalytic activity in azide-alkyne cycloaddition (CuAAC).
  • Experimental Design :
    • Titrate with Cu(I) salts (e.g., CuBr) in anaerobic conditions to prevent oxidation.
    • Monitor binding via UV-vis spectroscopy (e.g., λ ~300 nm for Cu(I)-triazole charge transfer).
    • Compare catalytic efficiency to TBTA using kinetic assays (e.g., pseudo-first-order rate constants) .

What strategies are employed to investigate the stability of (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine under varying experimental conditions?

Advanced Research Focus
Stability studies should assess:

  • pH Sensitivity : Expose to buffers (pH 3–10) and monitor decomposition via HPLC.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
  • Oxidative Resistance : Treat with H₂O₂ or O₂ and track degradation by ¹H NMR.
    Data Interpretation :
  • Compare to TBTA ( ), which is stable in DMSO/DMF but degrades in aqueous O₂.
  • Optimize storage at –20°C in inert atmospheres for long-term stability .

How does the electronic structure of (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine influence its reactivity in multi-step syntheses?

Advanced Research Focus
The ethyl and methyl groups modulate steric/electronic effects:

  • Steric Effects : Ethyl substituents may hinder coordination compared to TBTA’s benzyl groups ( ).
  • Electronic Effects : Methylamine’s electron-donating nature could enhance nucleophilicity in alkylation reactions.
    Methodological Analysis :
  • Perform DFT calculations to map frontier orbitals and predict sites for electrophilic attack.
  • Use Hammett plots to correlate substituent effects (σ values) with reaction rates in model systems (e.g., SN2 alkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(1-Ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine
Reactant of Route 2
[(1-Ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.